molecular formula C11H8ClNO3 B12874266 2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid

2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid

Cat. No.: B12874266
M. Wt: 237.64 g/mol
InChI Key: KVHRRDYORVPKBI-DUXPYHPUSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)benzo[d]oxazole: A closely related compound with similar chemical properties.

    Benzo[d]oxazole-5-acrylic acid: Another related compound with a different functional group.

    2-(Chloromethyl)-1,3-benzoxazole: Shares the chloromethyl and benzoxazole moieties.

Uniqueness

2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid is unique due to the presence of both the chloromethyl and acrylic acid functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

(E)-3-[2-(chloromethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid

InChI

InChI=1S/C11H8ClNO3/c12-6-10-13-8-5-7(2-4-11(14)15)1-3-9(8)16-10/h1-5H,6H2,(H,14,15)/b4-2+

InChI Key

KVHRRDYORVPKBI-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)CCl

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)CCl

Origin of Product

United States

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